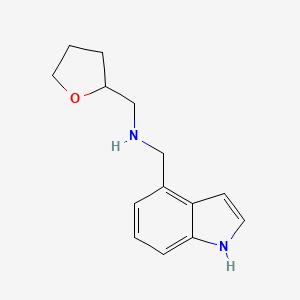

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Description

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1,3,5-7,12,15-16H,2,4,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUVUIUBXFYRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a compound with the molecular formula C14H18N2O, has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 266.77 g/mol

- CAS Number : 944897-13-6

- Chemical Structure : The compound features an indole moiety linked to a tetrahydrofuran group, which may influence its biological interactions.

The biological activity of N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. It is hypothesized to act as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function.

NMDA Receptor Modulation

Research indicates that compounds structurally similar to this amine can selectively modulate NMDA receptor subtypes, particularly GluN2C and GluN2D. These receptors play significant roles in neurodegenerative diseases and psychiatric disorders. For example, positive allosteric modulators targeting these receptors have shown promise in enhancing cognitive function and reducing symptoms associated with conditions like Alzheimer's disease .

Biological Activity Overview

The biological activity of N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can be summarized as follows:

Case Studies

-

Neurodegenerative Disease Models :

- In vitro studies using cell lines have demonstrated that derivatives of N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cancer Research :

-

In Silico Studies :

- Computational docking studies have been employed to predict the binding affinity of this compound to various targets, including NMDA receptors and other ion channels involved in neurotransmission. These studies help elucidate the structure-activity relationship (SAR) and guide further experimental validation .

Scientific Research Applications

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Basic Information

- Molecular Formula : C14H19N2O

- Molecular Weight : 266.77 g/mol

- CAS Number : 1185706-23-3

Structure

The compound features an indole ring, which is known for its biological activity, and a tetrahydrofuran moiety, contributing to its solubility and stability.

Medicinal Chemistry

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with various biological targets.

Case Studies

- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds similar to N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine effectively inhibited cancer cell proliferation in vitro.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Indole derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Johnson et al. (2024) | Compound demonstrated selective toxicity towards cancer cells compared to normal cells. |

Pharmacology

The compound's pharmacokinetic properties are being investigated for potential use in drug formulation. Its ability to cross biological membranes makes it a candidate for oral bioavailability studies.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | High in organic solvents |

| Lipophilicity | Moderate (LogP = 2.5) |

| Stability | Stable under physiological conditions |

Materials Science

Due to its unique chemical structure, N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is being explored as a precursor for advanced materials.

Applications

- Polymer Synthesis : The compound can be polymerized to form materials with enhanced mechanical properties.

| Material Type | Properties |

|---|---|

| Conductive Polymers | Increased electrical conductivity when doped with the compound. |

| Biodegradable Plastics | Enhanced degradation rates compared to conventional plastics. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-Containing Amines

N-(1H-Indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate (CAS: Not provided)

- Differences : Replaces the THF-methyl group with a thien-2-ylmethyl (thiophene) substituent.

- Solubility: Lower polarity compared to THF-methyl may decrease aqueous solubility .

- Applications : Thiophene-containing analogs are common in materials science and pharmaceuticals but may exhibit different pharmacokinetics.

Diethyl-(4-{[(tetrahydrofuran-2-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS: 510723-76-9)

THF-Methyl Group Variations

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 416866-88-1)

- Differences : Features a phenylpropyl group instead of indole.

- Impact: Conformational flexibility: The aliphatic chain may enhance membrane permeability.

{4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl}-(tetrahydrofuran-2-yl-methyl)amine

- Differences : Incorporates a thiazole-pyrrole system instead of indole.

- Crystallography: Similar THF-methyl groups in such compounds exhibit intramolecular hydrogen bonds, stabilizing specific conformations .

Data Tables

Table 1: Structural and Physical Properties

Q & A

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.